4,5-Dimethylthiazole-2-sulfonyl fluoride
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Overview
Description
4,5-Dimethylthiazole is a heterocyclic compound with the empirical formula C5H7NS . It is a powder with a molecular weight of 113.18 . It has been used in the preparation of 4-(bromomethyl)-5-(dibromomethyl)thiazole .
Synthesis Analysis
The synthesis of sulfonyl fluorides has found widespread applications in organic synthesis, chemical biology, drug discovery, and materials science . Direct fluorosulfonylation with fluorosulfonyl radicals has emerged as a concise and efficient approach for producing sulfonyl fluorides . The targeted compounds were synthesized successfully above 70% yields .Chemical Reactions Analysis
Sulfonyl fluorides have found widespread applications in organic synthesis, chemical biology, drug discovery, and materials science . Compared with current methods, direct fluorosulfonylation with fluorosulfonyl radicals has emerged as a concise and efficient approach for producing sulfonyl fluorides .Physical And Chemical Properties Analysis
4,5-Dimethylthiazole is a powder with a density of 1.07 g/mL at 25 °C (lit.) . It has a refractive index of n20/D 1.521 (lit.) and a boiling point of 158 °C/742 mmHg (lit.) .Scientific Research Applications
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Flavor and Extract Manufacturing
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Dental Health
- Fluoride, such as that in “4,5-Dimethylthiazole-2-sulfonyl fluoride”, is recognized by the American Dental Association as safe and effective in preventing tooth decay for both children and adults .
- Fluoride can be delivered topically and systemically .
- Topical fluorides strengthen teeth already present in the mouth, making them more decay resistant, while systemic fluorides are those that are ingested and become incorporated into forming tooth structures .
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Supramolecular Hydrogels
Safety And Hazards
Future Directions
Sulfonyl fluorides have found widespread applications in organic synthesis, chemical biology, drug discovery, and materials science . The discerning reactivity of sulfur (VI) fluoride exchange (SuFEx) chemistry has enabled the context-specific labeling of protein binding sites by chemical probes that incorporate these versatile warheads . This could influence the future rational design of SuFEx probes for a multitude of applications in chemical biology and drug discovery .
properties
IUPAC Name |
4,5-dimethyl-1,3-thiazole-2-sulfonyl fluoride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6FNO2S2/c1-3-4(2)10-5(7-3)11(6,8)9/h1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KBLHTAYNAJPGRJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)S(=O)(=O)F)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6FNO2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4,5-Dimethylthiazole-2-sulfonyl fluoride |
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